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Compound of Interest

Compound Name: Ethyl 2,4-dichlorooctanoate

Cat. No.: B15430085 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis and

confirmation of Ethyl 2,4-dichlorooctanoate. The document outlines predicted spectroscopic

data based on established principles of organic chemistry and spectral analysis of analogous

compounds. It also includes detailed experimental protocols for the key analytical techniques

required for structural elucidation.

Predicted Physicochemical Properties
Property Predicted Value

Molecular Formula C₁₀H₁₈Cl₂O₂

Molecular Weight 241.15 g/mol [1][2]

Appearance Colorless to pale yellow oil[2]

Boiling Point

Predicted to be higher than ethyl octanoate (208

°C) due to increased molecular weight and

dipole-dipole interactions from C-Cl bonds.

Solubility
Expected to be soluble in common organic

solvents like chloroform and ethyl acetate.[2]
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Predicted Spectroscopic Data for Structural
Confirmation
The following sections detail the predicted spectroscopic data for Ethyl 2,4-
dichlorooctanoate. These predictions are based on the analysis of functional groups and the

known effects of substituents on spectroscopic signatures.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the number of different

proton environments and their connectivity.

Table 2.1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Ethyl 2,4-
dichlorooctanoate

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

CH₃ (ethyl group) 1.2-1.4 Triplet (t) ~7

CH₂ (ethyl group) 4.1-4.3 Quartet (q) ~7

CH (at C2) 4.3-4.5
Doublet of doublets

(dd)
~6, ~8

CH₂ (at C3) 2.0-2.4 Multiplet (m) -

CH (at C4) 4.0-4.2 Multiplet (m) -

CH₂ (at C5) 1.6-1.9 Multiplet (m) -

CH₂ (at C6) 1.3-1.5 Multiplet (m) -

CH₂ (at C7) 1.2-1.4 Multiplet (m) -

CH₃ (terminal) 0.8-1.0 Triplet (t) ~7

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will confirm the number of unique carbon environments within

the molecule.
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Table 2.2: Predicted ¹³C NMR Chemical Shifts for Ethyl 2,4-dichlorooctanoate

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (ester) 168-172

CH₂ (ethyl group, O-CH₂) 61-63

CH₃ (ethyl group, CH₃) 13-15

CH (at C2) 55-60

CH₂ (at C3) 38-42

CH (at C4) 60-65

CH₂ (at C5) 30-35

CH₂ (at C6) 25-30

CH₂ (at C7) 22-25

CH₃ (terminal) 13-15

Infrared (IR) Spectroscopy
The IR spectrum will identify the key functional groups present in the molecule.

Table 2.3: Predicted IR Absorption Bands for Ethyl 2,4-dichlorooctanoate

Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

C=O (ester) 1735-1750 Strong, sharp peak

C-O (ester) 1150-1250 Strong, sharp peak

C-Cl 600-800 Medium to strong, sharp peaks

C-H (sp³) 2850-3000 Medium to strong, sharp peaks

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15430085?utm_src=pdf-body
https://www.benchchem.com/product/b15430085?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15430085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry will determine the molecular weight and provide information about the

fragmentation pattern, aiding in structural confirmation.

Table 2.4: Predicted Key Fragments in the Mass Spectrum of Ethyl 2,4-dichlorooctanoate

m/z Predicted Fragment Ion

240, 242, 244
[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks with

isotopic pattern for two chlorine atoms)

195, 197, 199 [M - OCH₂CH₃]⁺

167, 169 [M - COOCH₂CH₃]⁺

Various Fragments from cleavage of the alkyl chain

Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural

analysis of Ethyl 2,4-dichlorooctanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the determination of the carbon-hydrogen

framework.

Procedure:

Sample Preparation: Dissolve 5-10 mg of Ethyl 2,4-dichlorooctanoate in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃).

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2

seconds.
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Process the data with appropriate phasing and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds.

Process the data with appropriate phasing and baseline correction.

Data Analysis:

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure:

Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g.,

NaCl or KBr) to form a thin film.

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:
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Identify the characteristic absorption bands corresponding to the functional groups (ester,

C-Cl, C-H).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas

chromatograph (GC-MS).

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Analysis:

Identify the molecular ion peak ([M]⁺) and its isotopic pattern to confirm the presence of

two chlorine atoms.

Analyze the fragmentation pattern to identify characteristic fragment ions that support the

proposed structure.

Visualizations
The following diagrams illustrate the logical workflow for the structural analysis and a predicted

fragmentation pathway.
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Caption: Workflow for the synthesis, purification, and structural confirmation of Ethyl 2,4-
dichlorooctanoate.
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Ethyl 2,4-dichlorooctanoate
[C₁₀H₁₈Cl₂O₂]⁺˙

m/z = 240/242/244

[M - OCH₂CH₃]⁺
m/z = 195/197/199

- OCH₂CH₃

[M - COOCH₂CH₃]⁺
m/z = 167/169

- COOCH₂CH₃

Alkyl chain fragments- various cleavages

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for Ethyl 2,4-dichlorooctanoate in mass

spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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